2-(4-Chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one 2-(4-Chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one YM928 is an orally active AMPA receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 190842-36-5
VCID: VC0547595
InChI: InChI=1S/C14H10ClN3OS/c1-18(10-6-4-9(15)5-7-10)14-17-12(19)11-3-2-8-16-13(11)20-14/h2-8H,1H3
SMILES: CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3
Molecular Formula: C14H10ClN3OS
Molecular Weight: 303.8 g/mol

2-(4-Chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one

CAS No.: 190842-36-5

Inhibitors

VCID: VC0547595

Molecular Formula: C14H10ClN3OS

Molecular Weight: 303.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-(4-Chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one - 190842-36-5

CAS No. 190842-36-5
Product Name 2-(4-Chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one
Molecular Formula C14H10ClN3OS
Molecular Weight 303.8 g/mol
IUPAC Name 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one
Standard InChI InChI=1S/C14H10ClN3OS/c1-18(10-6-4-9(15)5-7-10)14-17-12(19)11-3-2-8-16-13(11)20-14/h2-8H,1H3
Standard InChIKey RCGOQPBYNHJZCU-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3
Canonical SMILES CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3
Appearance Solid powder
Description YM928 is an orally active AMPA receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(N-(4-chlorophenyl)-N-methylamino)-4H-pyrido(3,2-e)-1,3-thiazin-4-one
2-(N-(4-chlorophenyl)-N-methylamino)-4H-pyrido(3.2-e)-1,3-thiazin-4-one
YM 928
YM-928
YM928
YM928 cpd
Reference 1: Inami H, Shishikura J, Yasunaga T, Ohno K, Yamashita H, Kato K, Sakamoto S. Synthesis, structure-activity relationships, and anticonvulsant activities of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives as orally active AMPA receptor antagonists. Bioorg Med Chem. 2015 Apr 15;23(8):1788-99. doi: 10.1016/j.bmc.2015.02.033. Epub 2015 Feb 25. PubMed PMID: 25792143.
2: Kato K, Noguchi K, Aoki T, Soeishi Y, Kamimura H. Simultaneous determination of YM928, a novel noncompetitive AMPA receptor antagonist, and its demethylated metabolite in rat, dog and monkey plasma by high-performance liquid chromatography with ultraviolet detection. Biomed Chromatogr. 2006 Dec;20(12):1328-35. PubMed PMID: 16977590.
3: Yamashita H, Ohno K, Amada Y, Inami H, Shishikura J, Sakamoto S, Okada M, Yamaguchi T. Effect of YM928, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats. Naunyn Schmiedebergs Arch Pharmacol. 2004 Aug;370(2):99-105. Epub 2004 Jul 31. PubMed PMID: 15322731.
4: Yamashita H, Ohno K, Inami H, Shishikura J, Sakamoto S, Okada M, Yamaguchi T. Suppression of fully kindled seizure and retardation of kindling acquisition by YM928 in the rat kindling model of epilepsy. Eur J Pharmacol. 2004 Jun 28;494(2-3):147-54. PubMed PMID: 15212968.
5: Yamashita H, Ohno K, Amada Y, Hattori H, Ozawa-Funatsu Y, Toya T, Inami H, Shishikura J, Sakamoto S, Okada M, Yamaguchi T. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats. J Pharmacol Exp Ther. 2004 Jan;308(1):127-33. Epub 2003 Oct 20. PubMed PMID: 14569061.
6: Ohno K, Tsutsumi R, Matsumoto N, Yamashita H, Amada Y, Shishikura J, Yatsugi HI, Okada M, Sakamoto S, Yamaguchi T. Functional characterization of YM928, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. J Pharmacol Exp Ther. 2003 Jul;306(1):66-72. Epub 2003 Mar 26. PubMed PMID: 12660313.
PubChem Compound 6918393
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator